molecular formula C₁₉H₁₆D₄ClNO₄ B1160132 Clanobutin Methyl Ester- d4

Clanobutin Methyl Ester- d4

Cat. No.: B1160132
M. Wt: 365.84
Attention: For research use only. Not for human or veterinary use.
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Description

Based on its Safety Data Sheet (SDS) (v2.0, 2024), Clanobutin (CAS 30544-61-7) is a liquid substance with an occupational exposure limit of TWA 0.3 mg/m³. The deuterated form (-d4) likely replaces four hydrogen atoms with deuterium, enhancing stability for analytical applications (e.g., isotopic labeling in mass spectrometry). However, environmental and pharmacokinetic data for Clanobutin Methyl Ester-d4 remain undocumented .

Properties

Molecular Formula

C₁₉H₁₆D₄ClNO₄

Molecular Weight

365.84

Synonyms

4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid Methyl Ester-d4;  N-(p-Chlorobenzoyl)-γ-(p-anisidino)butyric Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Clanobutin Methyl Ester-d4 belongs to the methyl ester family, which includes structurally and functionally diverse compounds. Below is a comparative analysis with key analogs:

Table 1: Physicochemical and Functional Comparison

Compound CAS Number Molecular Formula Key Properties/Applications Toxicity Profile Source
Clanobutin Methyl Ester-d4 Not available Not disclosed Deuterated standard for analytical methods No developmental toxicity (NOAEL 250 mg/kg) SDS (2024)
Methyl Oleate 112-62-9 C₁₉H₃₆O₂ Biodiesel component, high lubricity Low acute toxicity (LD50 > 5,000 mg/kg) Biodiesel studies
Sandaracopimaric Acid Methyl Ester 6790-37-6 C₂₁H₃₂O₂ Resin-derived terpenoid, antimicrobial uses Limited toxicity data Chemical database
4-Hydroxybenzoic Acid Methyl Ester 99-76-3 C₈H₈O₃ Preservative (parabens), cosmetic ingredient Potential endocrine disruption Separation guide
Methyl 4-Hydroxybutanoate 5850-87-7 C₅H₁₀O₃ Intermediate in pharmaceutical synthesis Moderate irritant (skin/eye) Chemical data

Key Findings :

Structural Diversity: Clanobutin Methyl Ester-d4 lacks structural clarity compared to well-defined analogs like methyl oleate or sandaracopimaric acid methyl ester. The latter features a diterpene backbone linked to antimicrobial activity , whereas Clanobutin’s structure is undisclosed . Methyl 4-hydroxybutanoate shares a hydroxyl group but differs in chain length and metabolic pathways .

Functional Applications: Clanobutin Methyl Ester-d4 is specialized for isotopic tracing, unlike biodiesel-focused methyl esters (e.g., methyl oleate) or preservatives like 4-hydroxybenzoic acid methyl ester . Sandaracopimaric acid methyl ester, derived from plant resins, serves niche industrial roles, contrasting with Clanobutin’s undefined commercial use .

Biodiesel methyl esters (e.g., methyl oleate) show low acute toxicity but may contribute to oxidative stress in chronic exposure .

Table 2: Analytical and Environmental Data Gaps

Parameter Clanobutin Methyl Ester-d4 Comparable Compounds
Biodegradability data Not available Methyl oleate: High
Bioaccumulation potential Not available Parabens: Moderate
Chromatographic behavior Undisclosed Sandaracopimaric acid methyl ester: Retention time ~15 min (GC-MS)

Q & A

Q. What analytical techniques are essential for confirming the isotopic purity of Clanobutin Methyl Ester-d4, and how should they be applied?

To confirm isotopic purity, researchers should use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . NMR can identify deuterium incorporation by observing the absence of proton signals in specific molecular positions, while HRMS quantifies the isotopic enrichment ratio (e.g., d4 vs. d0). For reproducibility, ensure calibration with certified reference standards and validate results against synthetic controls .

Q. How should Clanobutin Methyl Ester-d4 be stored to maintain stability in pharmacokinetic studies?

Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis or isotopic exchange. Stability should be validated via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic LC-MS analysis to monitor deuterium retention .

Q. What safety protocols are critical when handling Clanobutin Methyl Ester-d4 in laboratory settings?

Follow GB/T 16483 and GB/T 17519 guidelines: use fume hoods for synthesis, wear nitrile gloves and chemical-resistant goggles, and avoid skin contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers optimize HPLC-MS parameters to resolve Clanobutin Methyl Ester-d4 from endogenous metabolites in plasma samples?

  • Column selection : Use a C18 column with 1.7 µm particle size for high resolution.
  • Mobile phase : Acetonitrile/0.1% formic acid in gradient elution (5–95% over 12 minutes).
  • Mass transitions : Monitor m/z 308.41 → 152.1 (quantifier) and 308.41 → 110.0 (qualifier) for Clanobutin Methyl Ester-d4, with collision energy optimized via response surface methodology. Validate selectivity using matrix-matched calibration curves .

Q. What experimental strategies mitigate spectral interference between Clanobutin Methyl Ester-d4 and its non-deuterated analog in GC-MS analyses?

  • Chromatographic separation : Employ a DB-5MS column (30 m × 0.25 mm) with a 0.25 µm film thickness and a temperature ramp of 10°C/min.
  • Data processing : Use selective ion monitoring (SIM) for deuterium-specific fragments (e.g., m/z 154.2 for d4 vs. m/z 150.2 for d0). Cross-validate with isotopic dilution assays to quantify carryover effects .

Q. How can conflicting pharmacokinetic data on Clanobutin Methyl Ester-d4’s half-life be reconciled across studies?

Analyze methodological variables:

  • Dosing matrix : Lipid-based formulations may prolong half-life due to delayed absorption.
  • Species differences : Compare rodent vs. primate CYP450 isoform activity using in vitro microsomal assays.
  • Sampling frequency : Ensure data points capture distribution (0–2 hrs) and elimination (4–24 hrs) phases. Statistical tools like population pharmacokinetic modeling (NONMEM) can account for inter-study variability .

Q. What synthesis modifications improve isotopic yield in Clanobutin Methyl Ester-d4 production?

  • Deuterium source : Replace H2O with D2O in esterification reactions and use deuterated methanol (CD3OD) as a solvent.
  • Catalyst : Opt for acid-tolerant catalysts (e.g., Amberlyst-15) to minimize proton back-exchange.
  • Purification : Perform silica gel chromatography under nitrogen atmosphere to prevent isotopic dilution. Characterize intermediates via FTIR to confirm deuterium retention at each step .

Methodological Guidance

Q. How should researchers design a stability-indicating assay for Clanobutin Methyl Ester-d4 in environmental samples?

  • Forced degradation : Expose the compound to UV light (254 nm), oxidative (H2O2), and acidic/alkaline conditions.
  • Analytical separation : Use UPLC-PDA with a BEH Shield RP18 column to resolve degradation products.
  • Validation criteria : Include specificity, linearity (1–100 ng/mL), and precision (RSD <5%). Reference ICH Q2(R1) guidelines for compliance .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Clanobutin Methyl Ester-d4 toxicity studies?

  • Dose-ranging : Use the Up-and-Down Procedure (OECD TG 425) to estimate LD50.
  • Data modeling : Fit results to a Hill equation or probit analysis. Report 95% confidence intervals and compare to non-deuterated analogs to assess deuterium’s impact on toxicity .

Data Interpretation & Replication

Q. How can conflicting solubility data for Clanobutin Methyl Ester-d4 in polar solvents be addressed?

  • Experimental replication : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C).
  • Analytical method : Use gravimetric analysis post-lyophilization to avoid solvent residue errors.
  • Meta-analysis : Compare results across studies using Cohen’s d to quantify effect sizes and identify outliers .

Q. What steps ensure reproducibility in synthesizing Clanobutin Methyl Ester-d4 across laboratories?

  • Protocol granularity : Document reaction times (±5 mins), stirring rates (RPM), and drying durations.
  • Inter-lab validation : Share batches for cross-testing via round-robin studies and publish raw NMR/HRMS data in supplementary materials .

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